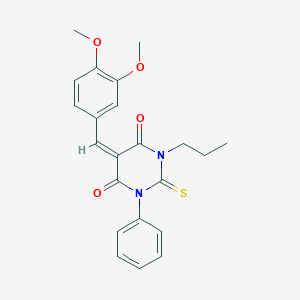

(5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DMTD, is a synthetic compound that belongs to the class of thioxodihydropyrimidines. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

(5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to possess antimicrobial activity against a range of bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. Furthermore, (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the inhibition of various cellular pathways. (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been reported to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. Additionally, (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, leading to the accumulation of DNA damage and cell death.

Biochemical and Physiological Effects

(5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been reported to exhibit a range of biochemical and physiological effects. In vitro studies have shown that (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

(5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to exhibit potent biological activity at low concentrations, making it a cost-effective option for screening assays. However, (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has some limitations for lab experiments. It is a highly reactive compound that can undergo rapid degradation in the presence of light and air, leading to decreased potency. Furthermore, (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for research on (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One area of interest is the development of (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and to optimize its potency and selectivity for cancer cells. Additionally, (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown promise as an antimicrobial agent, and further research is needed to investigate its potential use in the treatment of antibiotic-resistant infections. Finally, (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been investigated for its potential use in the treatment of neurodegenerative diseases, and future studies are needed to evaluate its efficacy and safety in animal models.

Synthesis Methods

The synthesis of (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves the reaction of 3,4-dimethoxybenzaldehyde and 1-phenyl-3-propylthiourea in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrochloric acid to the reaction mixture. The resulting product is then purified by recrystallization using ethanol to obtain (5E)-5-(3,4-dimethoxybenzylidene)-1-phenyl-3-propyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in high yield and purity.

properties

Molecular Formula |

C22H22N2O4S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C22H22N2O4S/c1-4-12-23-20(25)17(13-15-10-11-18(27-2)19(14-15)28-3)21(26)24(22(23)29)16-8-6-5-7-9-16/h5-11,13-14H,4,12H2,1-3H3/b17-13+ |

InChI Key |

GRIAGFHAJQSJQC-GHRIWEEISA-N |

Isomeric SMILES |

CCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)N(C1=S)C3=CC=CC=C3 |

SMILES |

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=O)N(C1=S)C3=CC=CC=C3 |

Canonical SMILES |

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)C(=O)N(C1=S)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286146.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286147.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286148.png)

![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)

![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)

![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)

![methyl [(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286155.png)

![methyl {(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286156.png)

![methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286157.png)

![methyl [(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286160.png)

![methyl 2-(3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286162.png)

![methyl [(5E)-5-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286163.png)